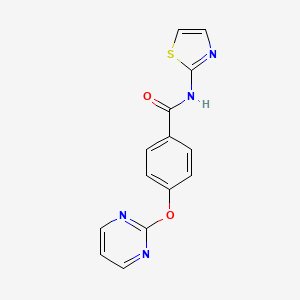![molecular formula C23H27N3OS B5502200 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)
2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline" is part of the quinoline and piperazine families, which are known for their diverse chemical properties and applications in pharmaceuticals and materials science. These compounds have been extensively studied for their potential in various therapeutic areas due to their structural diversity and biological activities.
Synthesis Analysis
The synthesis of similar quinoline derivatives typically involves multi-step reactions, including condensation, substitution, and cyclization processes. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine involved modified Claisen ester condensation and several other steps to achieve the target compound with a specific activity of 1.74 mCi/mmol (Wang, Fawwaz, & Heertum, 1995).
Molecular Structure Analysis
The molecular structures of related compounds often feature complex arrangements, including chair conformations of the piperazine ring and specific dihedral angles between different rings, indicating a significant degree of structural diversity. The crystal structures and intermolecular interactions, such as hydrogen bonding and π–π stacking, play crucial roles in their chemical behavior and physical properties (Yuan et al., 2011).
科学的研究の応用
Chemical Structure and Molecular Interactions
The compound 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline, with its complex structure, participates in various molecular interactions critical for scientific research. Studies on similar quinoline derivatives illustrate their potential in forming stable molecular configurations and engaging in hydrogen bonding, which is pivotal for designing compounds with specific biological activities. For instance, the analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate demonstrates the quinoline and piperazine rings' capacity to adopt stable conformations, facilitating their interaction with biological targets (S. Anthal et al., 2018).
Synthesis and Modification
The synthesis routes for quinoline derivatives highlight the versatility of these compounds, which can be modified to explore their therapeutic potential or to study their biological interactions. Research into the synthesis of novel fluoroquinolone compounds, for example, sheds light on methods to prepare derivatives with antibacterial activity, offering insights into how modifications to the quinoline structure affect biological efficacy (Jian-yong Li et al., 2004).
Potential Antitumor and Antimicrobial Applications
Quinoline derivatives are investigated for their antitumor and antimicrobial properties. The synthesis of benzoxazino- and naphthoxazinoquinoline derivatives, for instance, aimed to introduce compounds with potential antitumor activity, indicating the broad applicability of quinoline derivatives in medical research (M. Nasr et al., 1974). Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine for pharmacokinetic and pharmacodynamic evaluation underscores the compound's utility in exploring drug distribution and action mechanisms within biological systems (Theodore S. T. Wang et al., 1995).
Electromechanical Effects in Cardiac Tissues
The electromechanical effects of quinazoline-derived antihypertensive agents on mammalian cardiac tissues reveal the compound's potential impact on cardiovascular health. A study demonstrated that a quinazoline derivative decreased twitch tension and action potential in canine Purkinje fibers, suggesting a mechanism through which these compounds could exert therapeutic effects in cardiovascular disorders (F. Ke et al., 2001).
特性
IUPAC Name |
2-(3-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-25-9-11-26(12-10-25)16-19-13-17-7-8-21(28-3)15-22(17)24-23(19)18-5-4-6-20(14-18)27-2/h4-8,13-15H,9-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCAYPQFUDTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=C3C=C(C=CC3=C2)SC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)
![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)


![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)


![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)
